REACTION_CXSMILES
|
CON(C)[C:4](=[O:12])[CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1.[H-].C([Al+]CC(C)C)C(C)C>O1CCCC1>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH2:5][CH:4]=[O:12])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CON(C(CC=1C=NC=CC1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at low temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the careful addition of saturated aqueous sodium potassium tartarate
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
ADDITION
|
Details
|
was diluted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Purification of the
|
Type
|
CONCENTRATION
|
Details
|
concentrate by flash chromatography on silica gel (methylene chloride:methanol, 94:6)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |